Olmesartan Ethyl Ester

Description

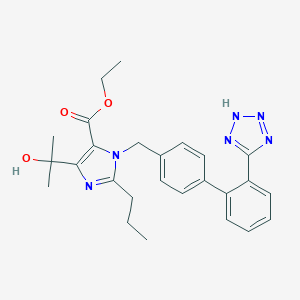

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGFMDEVYVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Olmesartan Ethyl Ester: A Key Intermediate in Olmesartan Medoxomil Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Olmesartan Ethyl Ester, a critical intermediate in the manufacturing of the antihypertensive drug Olmesartan Medoxomil. This document details the core chemical transformations, experimental protocols, and quantitative data to support research, development, and process optimization.

Introduction

Olmesartan Medoxomil is a potent and selective angiotensin II receptor antagonist widely prescribed for the treatment of hypertension. The synthesis of this complex molecule involves a multi-step process, with the formation of Trityl this compound being a pivotal stage. This intermediate is subsequently hydrolyzed and esterified to yield the final active pharmaceutical ingredient (API). This guide will focus on the prevalent and commercially viable synthetic route to this compound and its conversion to Olmesartan Medoxomil.

Core Synthesis Pathway

The primary route to Olmesartan Medoxomil involves the N-alkylation of an imidazole ethyl ester derivative with a substituted benzyl bromide, followed by saponification and subsequent esterification. This compound, in its trityl-protected form, is the direct product of the initial N-alkylation step.

The overall synthesis can be summarized in the following key stages:

-

N-alkylation: Formation of Trityl this compound.

-

Saponification: Hydrolysis of the ethyl ester to yield the corresponding carboxylic acid (Trityl Olmesartan).

-

Esterification: Reaction with 4-chloromethyl-5-methyl-1,3-dioxol-2-one to form Trityl Olmesartan Medoxomil.

-

Detritylation: Removal of the trityl protecting group to afford the final product, Olmesartan Medoxomil.

Signaling Pathway Diagram

The following diagram illustrates the core reaction sequence for the synthesis of Olmesartan Medoxomil, highlighting the central role of this compound.

Caption: Synthesis pathway of Olmesartan Medoxomil from key starting materials.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of Olmesartan Medoxomil, with a focus on the formation and reaction of this compound.

Preparation of Trityl this compound (N-alkylation)

This step involves the reaction between the imidazole ethyl ester derivative and the trityl-protected benzyl bromide.[1]

-

Reactants:

-

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

-

4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide

-

-

Reagents and Solvents:

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMA)

-

Acetone

-

-

Procedure:

-

To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]

-

Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at a temperature of 25–30°C.[1]

-

Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[1]

-

Upon completion of the reaction, add acetone (700 L) at 35-40°C to precipitate the product.[1]

-

The resulting slurry is then processed to isolate the pure Trityl this compound.[1]

-

Saponification of Trityl this compound

The ethyl ester is hydrolyzed to the corresponding carboxylate salt.[1]

-

Reactant:

-

Trityl this compound

-

-

Reagents and Solvents:

-

Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethanol

-

Deionized (DM) Water

-

-

Procedure:

-

Prepare a pre-cooled solution of Trityl this compound (200 kg) in a mixture of tetrahydrofuran (1200 L) and ethanol (200 L).[1]

-

To this solution, add a pre-cooled aqueous solution of sodium hydroxide (11.73 kg in 50 L of DM water) at 10–15°C.[1]

-

Stir the reaction mixture for 5 hours.[1]

-

Concentrate the reaction mass under reduced pressure at a temperature below 20°C to obtain Trityl Olmesartan sodium salt as a thick oily mass.[1]

-

Esterification to Trityl Olmesartan Medoxomil

The carboxylate salt is then esterified to introduce the medoxomil group.

-

Reactants:

-

Trityl Olmesartan sodium salt

-

4-chloromethyl-5-methyl-1,3-dioxol-2-one

-

-

Reagents and Solvents:

-

Sodium Iodide (NaI) is noted to minimize ester hydrolysis and detritylation.[1]

-

-

General Procedure: The Trityl Olmesartan salt is reacted with 4-chloromethyl-5-methyl-1,3-dioxolene-2-one in an organic solvent.[2] The presence of a base may also be required.[2]

Detritylation to Olmesartan Medoxomil

The final step is the removal of the trityl protecting group.[1]

-

Reactant:

-

Trityl Olmesartan Medoxomil

-

-

Reagents and Solvents:

-

75% v/v Aqueous Acetic Acid

-

Methylene Chloride

-

Deionized (DM) Water

-

-

Procedure:

-

Create a suspension of Trityl Olmesartan Medoxomil (175 kg) in 75% v/v aqueous acetic acid (875 L).[1]

-

Stir the suspension at 25–30°C for 10 hours.[1]

-

Filter the byproduct, trityl alcohol, through hyflo and wash with 75% v/v aqueous acetic acid (200 L).[1]

-

To the filtrate, add methylene chloride (1225 L) followed by DM water (875 L) at 20–30°C and stir for 15 minutes for extraction.[1]

-

The product is then isolated from the organic phase and purified.[1]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Olmesartan Medoxomil.

| Reaction Step | Product | Yield | Purity (by HPLC) | Reference |

| N-alkylation | Trityl this compound | 90% | ≥98% | [1][3] |

| Saponification & Esterification | Trityl Olmesartan Medoxomil | 90% | ≥99.5% | [1] |

| Detritylation & Purification | Olmesartan Medoxomil | 90% (Purification Step) | 99.9% | [1] |

| Overall Process | Olmesartan Medoxomil | 62% | 99.9% | [1] |

Experimental Workflow Diagram

The diagram below outlines the general workflow for the synthesis and purification of Olmesartan Medoxomil.

Caption: General experimental workflow for Olmesartan Medoxomil synthesis.

Conclusion

The synthesis of this compound is a well-established and critical step in the industrial production of Olmesartan Medoxomil. The N-alkylation reaction conditions have been optimized to achieve high yields and purity.[1][3] Subsequent saponification, esterification, and deprotection steps provide the final API in high purity.[1] This guide provides a detailed framework for understanding and implementing the synthesis of this important pharmaceutical intermediate. Further research may focus on the development of more efficient, one-pot procedures or the use of alternative protecting group strategies to enhance the overall process economy.

References

A Comprehensive Technical Guide to the Chemical Properties of Olmesartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olmesartan Ethyl Ester, a key intermediate in the synthesis of the angiotensin II receptor antagonist Olmesartan Medoxomil, plays a critical role in the production of this widely used antihypertensive medication.[1][2] A thorough understanding of its chemical properties is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known chemical characteristics of this compound, complete with tabulated data, detailed experimental protocols, and a visualization of the relevant biological signaling pathway.

Chemical Identity and Structure

This compound is chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester.[3][4] Its structure features a substituted imidazole ring linked to a biphenyl tetrazole moiety, characteristic of the sartan class of drugs.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate[4] |

| CAS Number | 144689-23-6 |

| Molecular Formula | C₂₆H₃₀N₆O₃[5] |

| Molecular Weight | 474.55 g/mol [5] |

| SMILES | CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, purification, and formulation. While some experimental data is available, certain properties are based on predicted values.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Melting Point | Not available | [6] |

| Boiling Point (Predicted) | 717.6 ± 70.0 °C | [5] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 4.15 ± 0.10 | [6] |

| LogP (Predicted) | 3.9 | [4] |

Table 3: Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard pharmacopeial and laboratory methods can be applied.

Determination of Melting Point (General Protocol)

The melting point of a pharmaceutical compound is a critical indicator of its purity. A general procedure using a capillary melting point apparatus is as follows:

-

Sample Preparation: The this compound sample should be finely powdered and thoroughly dried, for example, in a vacuum desiccator over a suitable desiccant.

-

Capillary Tube Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: The melting point apparatus is calibrated using certified reference standards.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the substance first begins to melt (onset) to the point at which it is completely liquid (clear point).[6][7] A sharp melting range is indicative of high purity.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[8][9]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., methanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Sample Withdrawal and Preparation: A sample of the supernatant is withdrawn using a syringe fitted with a suitable filter to remove any undissolved solid. The sample is then diluted as necessary with the solvent.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Biological Context: The Angiotensin II Signaling Pathway

Olmesartan, the active metabolite of Olmesartan Medoxomil, exerts its antihypertensive effect by blocking the Angiotensin II Type 1 (AT1) receptor. This compound, as a direct precursor, is integral to the synthesis of the molecule that targets this pathway. The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular events leading to vasoconstriction, aldosterone release, and an increase in blood pressure. By antagonizing this receptor, Olmesartan prevents these effects.

Caption: Angiotensin II signaling pathway and the inhibitory action of Olmesartan.

Conclusion

This technical guide has summarized the key chemical properties of this compound, providing a valuable resource for professionals in the fields of pharmaceutical research and development. The presented data, including identifiers, physicochemical properties, and generalized experimental protocols, offers a foundation for further investigation and application. The visualization of the Angiotensin II signaling pathway contextualizes the importance of this intermediate in the synthesis of a clinically significant antihypertensive agent. Further experimental determination of properties such as the melting point would be beneficial to the scientific community.

References

- 1. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 144689-23-6 | SynZeal [synzeal.com]

- 4. This compound | C26H30N6O3 | CID 10600595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound IMpurity CAS#: 144689-23-6 [m.chemicalbook.com]

- 6. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 7. thinksrs.com [thinksrs.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. who.int [who.int]

- 10. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Olmesartan Ethyl Ester (CAS: 144689-23-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olmesartan Ethyl Ester (CAS Number 144689-23-6), a key intermediate and known impurity in the synthesis of the angiotensin II receptor antagonist, Olmesartan Medoxomil. This document details its physicochemical properties, the pharmacological context of its parent compound, relevant synthetic pathways, and analytical methodologies.

Physicochemical Properties

This compound, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid ethyl ester, is a crucial compound in the manufacturing process of Olmesartan.[1][2] Its properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 144689-23-6 | [3][4] |

| Molecular Formula | C₂₆H₃₀N₆O₃ | [1][3][4] |

| Molar Mass | 474.55 g/mol (also cited as 474.6 g/mol ) | [1][3][4] |

| Appearance | Off-White Solid | [2] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [3] |

| Boiling Point (Predicted) | 717.6 ± 70.0 °C | [3] |

| pKa (Predicted) | 4.15 ± 0.10 | [3] |

| Solubility | Soluble in Methanol, DMSO | [2] |

Pharmacological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a direct precursor to Olmesartan, an active pharmaceutical ingredient (API).[5][6] The therapeutic effects of Olmesartan are best understood through its mechanism of action on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[7][8]

Mechanism of Action: The RAAS cascade begins with the conversion of angiotensinogen to angiotensin I by renin, which is then converted to angiotensin II by the angiotensin-converting enzyme (ACE).[9] Angiotensin II is a potent vasoconstrictor that binds to Angiotensin II Type 1 (AT₁) receptors found in tissues like vascular smooth muscle and the adrenal glands.[10][11][12] This binding leads to arteriolar vasoconstriction and the secretion of aldosterone, which promotes sodium and water retention, thereby increasing blood pressure.[8][10]

Olmesartan is a selective AT₁ receptor antagonist.[11][13][14] It competitively blocks the binding of angiotensin II to the AT₁ receptor with an affinity over 12,000 times greater than for the AT₂ receptor.[12][15] This blockade prevents the downstream effects of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a consequent lowering of blood pressure.[7][8][13] Unlike ACE inhibitors, Angiotensin II Receptor Blockers (ARBs) like Olmesartan do not inhibit the breakdown of bradykinin, which is why they are not typically associated with the persistent dry cough seen with ACE inhibitors.[13]

Pharmacokinetics of Olmesartan

While this compound is an intermediate, understanding the pharmacokinetics of the final active drug, Olmesartan, is crucial for drug development professionals. Olmesartan is typically administered as the prodrug Olmesartan Medoxomil, which is rapidly and completely hydrolyzed to active Olmesartan in the gastrointestinal tract.[7][8][16]

| Parameter | Value | Source(s) |

| Bioavailability (Absolute) | ~26% | [7] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1 to 2 hours | [7] |

| Plasma Protein Binding | >99% | [10] |

| Elimination Half-Life (T₁/₂) | 10 to 15 hours | [12] |

| Elimination Route | 35-50% in urine (unchanged), remainder in feces | [12] |

Synthesis and Experimental Protocols

This compound is a pivotal intermediate in several patented synthesis routes for Olmesartan Medoxomil.[6][17][18] The general strategy involves the N-alkylation of an imidazole core, followed by hydrolysis of the ethyl ester to a carboxylic acid, and subsequent esterification to the medoxomil prodrug.[6][19]

Experimental Protocol: Synthesis of Trityl this compound

This protocol is adapted from a described industrial-scale synthesis.[17] It details the N-alkylation step to form the protected version of this compound.

Materials:

-

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (Imidazole Core, compound 2 )

-

5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (Trityl Bromide, compound 3 )

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

N,N-Dimethylacetamide (DMAC)

-

Acetone

Procedure:

-

Charge a suitable reactor with N,N-Dimethylacetamide (300 L per 100 kg of Imidazole Core).

-

Add the Imidazole Core (2 ) (100 kg, 416.6 mol) to the solvent.

-

Add powdered anhydrous potassium carbonate (72 kg, 521.7 mol) to the mixture.

-

Add the Trityl Bromide (3 ) (227.5 kg, 408.4 mol) at an ambient temperature of 25–30°C.

-

Raise the temperature of the reaction mass to 40–45°C.

-

Stir the mixture for approximately 12 hours, monitoring for reaction completion by a suitable method (e.g., HPLC).

-

Upon completion, add acetone (700 L) to the reaction mass at 35-40°C. This will induce precipitation, resulting in a slurry.

-

The resulting product, Trityl this compound, can then be isolated and purified for the subsequent hydrolysis step.[17]

Experimental Protocol: Hydrolysis to Olmesartan Acid Impurity

This protocol describes the hydrolysis of the medoxomil ester but is analogous to the hydrolysis of the ethyl ester. It is adapted from a procedure for synthesizing the olmesartan acid impurity.[19]

Materials:

-

Olmesartan Medoxomil (or this compound) (10.0 g, 0.0179 mol for medoxomil)

-

Methanol (200.0 mL)

-

Sodium Hydroxide (NaOH) solution (1.5 g in 25.0 mL water)

-

Ethyl Acetate

-

10% Hydrochloric Acid (HCl) solution

Procedure:

-

Dissolve Olmesartan Medoxomil (1 ) in methanol in a reaction vessel.

-

Add the aqueous sodium hydroxide solution to the vessel.

-

Stir the reaction mixture at ambient temperature (25-30 °C) for 15-20 hours. Monitor reaction completion via TLC or HPLC.

-

After completion, distill off the methanol under reduced pressure at 45-50 °C.

-

Dilute the remaining aqueous residue with water.

-

Wash the aqueous layer with ethyl acetate (e.g., 100.0 mL) to remove any unreacted starting material.

-

Separate the aqueous layer and adjust its pH to 8.0-8.5 using a 10% HCl solution to precipitate the product.

-

Stir the resulting solution for 15-30 minutes at 25-30 °C.

-

The precipitated solid, Olmesartan acid, can be collected by filtration.[19]

Analytical Methodologies

The quality control of Olmesartan Medoxomil requires robust analytical methods to identify and quantify impurities, including this compound. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[20][21]

References

- 1. This compound | 144689-23-6 | SynZeal [synzeal.com]

- 2. allmpus.com [allmpus.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C26H30N6O3 | CID 10600595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 9. ClinPGx [clinpgx.org]

- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

- 12. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Olmesartan Monograph for Professionals - Drugs.com [drugs.com]

- 17. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 21. foundryjournal.net [foundryjournal.net]

In-Depth Technical Guide to the Structure Elucidation of Trityl Olmesartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Trityl Olmesartan Ethyl Ester, a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil. This document details the chemical and physical properties, experimental protocols for its synthesis, and the analytical data supporting its structure.

Chemical and Physical Properties

Trityl this compound is a complex organic molecule that serves as a crucial building block in the manufacturing of Olmesartan Medoxomil. A summary of its key properties is presented in Table 1.

| Property | Value |

| Chemical Name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylate |

| Molecular Formula | C45H44N6O3[1] |

| Molecular Weight | 716.87 g/mol [2] |

| CAS Number | 172875-59-1[1] |

| Appearance | White solid |

| IUPAC Name | ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate[1] |

Synthesis of Trityl this compound

The synthesis of Trityl this compound is a critical step in the overall production of Olmesartan Medoxomil. The primary method involves the N-alkylation of an imidazole derivative with a trityl-protected biphenyl compound.

Synthetic Pathway Overview

The synthesis involves the reaction of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole. This reaction is typically carried out in the presence of a base in a suitable organic solvent. The trityl group serves as a protecting group for the tetrazole moiety.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of Trityl this compound.

Materials:

-

Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

-

5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

-

Potassium Carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Water

Procedure:

-

To a solution of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate in N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate.

-

To this mixture, add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole.

-

Heat the reaction mixture and stir for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Trityl this compound.

Structure Elucidation

The structure of Trityl this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak-by-peak assignments are proprietary to manufacturers, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra would exhibit characteristic signals corresponding to the different functional groups and carbon environments within the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons of the biphenyl and triphenylmethyl (trityl) groups.

-

Imidazole Proton: A singlet corresponding to the proton on the imidazole ring.

-

Ethyl Ester Protons: A quartet and a triplet corresponding to the -CH2- and -CH3 groups of the ethyl ester.

-

Propyl Group Protons: Signals corresponding to the methyl, methylene, and methine protons of the n-propyl group.

-

Hydroxypropyl Protons: Signals for the methyl groups and the hydroxyl proton of the 2-hydroxypropan-2-yl group.

-

Methylene Bridge Protons: A singlet for the -CH2- group connecting the biphenyl moiety to the imidazole ring.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A multitude of signals in the downfield region (typically 120-150 ppm) for the carbons of the biphenyl and trityl groups.

-

Imidazole Ring Carbons: Signals corresponding to the carbon atoms of the imidazole ring.

-

Tetrazole Ring Carbon: A signal for the carbon atom in the tetrazole ring.

-

Carbonyl Carbon: A signal for the ester carbonyl carbon, typically in the range of 160-170 ppm.

-

Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the ethyl ester, n-propyl, and 2-hydroxypropan-2-yl groups.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M+): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of Trityl this compound (m/z ≈ 716.9).

-

Major Fragmentation Pathways:

-

Loss of the trityl group (C(C6H5)3), resulting in a significant fragment ion.

-

Cleavage of the ethyl ester group.

-

Fragmentations within the biphenyl and imidazole moieties.

-

A logical workflow for the analysis and characterization of Trityl this compound is depicted below.

Role in Olmesartan Medoxomil Synthesis

Trityl this compound is a stable, isolable intermediate. Its formation allows for the purification of the core structure before the final steps of the synthesis of Olmesartan Medoxomil. The subsequent steps typically involve the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by esterification with 4-chloromethyl-5-methyl-1,3-dioxol-2-one and finally deprotection of the trityl group to yield the active pharmaceutical ingredient.

Conclusion

The structure of Trityl this compound is well-established through detailed synthetic procedures and comprehensive spectroscopic analysis. This in-depth understanding is critical for ensuring the purity and quality of the final Olmesartan Medoxomil drug product. The experimental protocols and analytical workflows described herein provide a robust framework for researchers and professionals involved in the development and manufacturing of this important antihypertensive medication.

References

Introduction: Olmesartan, a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed medication for the management of hypertension. Administered as the prodrug olmesartan medoxomil, it undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, olmesartan.[1][2] This guide provides a comprehensive technical overview of olmesartan, its related compounds, and derivatives, targeting researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, structure-activity relationships, and provides detailed experimental protocols for its synthesis and the characterization of its related substances.

Core Compound and Derivatives: A Structural Overview

Olmesartan's chemical structure is characterized by a biphenyl-tetrazole moiety linked to a substituted imidazole ring, a common feature among many sartans.[3] The specific substituents on the imidazole ring are crucial for its high affinity and potent antagonism of the AT1 receptor.[4] A comprehensive list of olmesartan and its known related compounds, including process-related impurities and degradation products, is detailed below.

Table 1: Structures and Nomenclature of Olmesartan and Related Compounds

| Compound Name | Structure | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Olmesartan | Image of Olmesartan structure | C₂₄H₂₆N₆O₃ | 446.50 | 144689-24-7[3] |

| Olmesartan Medoxomil | Image of Olmesartan Medoxomil structure | C₂₉H₃₀N₆O₆ | 558.59 | 144689-63-4[5] |

| Dehydro Olmesartan (Olmesartan Impurity C) | Image of Dehydro Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | 879562-26-2[4][6] |

| Olmesartan Acid | Same as Olmesartan | C₂₄H₂₆N₆O₃ | 446.50 | 144689-24-7 |

| 4-Acetyl Olmesartan | Image of 4-Acetyl Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | Not Available |

| 5-Acetyl Olmesartan | Image of 5-Acetyl Olmesartan structure | C₂₉H₂₈N₆O₅ | 540.57 | Not Available |

| Olmesartan Related Compound A (USP) | Image of Olmesartan Related Compound A structure | C₂₄H₂₄N₆O₂ | 428.49 | 849206-43-5[7] |

| N-3 Regioisomeric Impurity | Image of N-3 Regioisomeric Impurity structure | C₂₉H₃₀N₆O₆ | 558.59 | Not Available |

| Isopropyl Olmesartan | Image of Isopropyl Olmesartan structure | C₂₇H₃₂N₆O₃ | 488.58 | Not Available |

| Dimedoxomil Olmesartan | Image of Dimedoxomil Olmesartan structure | C₃₄H₃₄N₆O₉ | 686.67 | Not Available |

| Dibiphenyl Olmesartan | Image of Dibiphenyl Olmesartan structure | C₄₈H₄₂N₁₀O₃ | 814.92 | Not Available |

Mechanism of Action and Signaling Pathway

Olmesartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, a potent vasoconstrictor, from binding to its receptor, thereby inhibiting its pressor effects and the release of aldosterone.[3] The overall result is a reduction in blood pressure.

The signaling cascade in which olmesartan is a key modulator is the Renin-Angiotensin-Aldosterone System (RAAS). A diagram of this pathway is provided below.

Quantitative Data and Pharmacological Activity

The efficacy of olmesartan is attributed to its high binding affinity for the AT1 receptor. Quantitative data for olmesartan and its related compounds are crucial for understanding their structure-activity relationships and for quality control during drug development.

Table 2: Pharmacological and Analytical Data

| Compound | AT1 Receptor Binding Affinity (IC₅₀) | Analytical Method | Key Spectroscopic Data (¹H NMR, MS) |

| Olmesartan | 6.7 nM (for hAT1 receptors)[8] | HPLC-UV, LC-MS/MS | ¹H NMR and MS data available in literature. |

| Olmesartan Medoxomil | Prodrug, inactive | HPLC-UV, LC-MS/MS | ¹H NMR and MS data available in literature. |

| Dehydro Olmesartan | Data not publicly available | HPLC-UV | Characterized by the presence of a vinylic proton signal in ¹H NMR. |

| Olmesartan Acid | Data not publicly available | HPLC-UV | Spectral data is identical to Olmesartan. |

| Other Impurities | Generally considered to have significantly lower or no activity, but specific quantitative data is not widely available. | HPLC-UV, LC-MS | Specific spectral data for various impurities are reported in specialized analytical literature. |

Note: The pharmacological activity of most process-related impurities and degradation products is not extensively studied or publicly reported, as they are typically controlled to very low levels in the final drug product.

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and analysis of olmesartan and its related compounds. Below are representative experimental protocols.

Synthesis of Olmesartan Medoxomil (Abridged)

A common synthetic route involves the coupling of a protected biphenyl-tetrazole moiety with a substituted imidazole derivative, followed by esterification and deprotection steps.

Protocol:

-

N-Alkylation: React ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4'-[(2-trityl-2H-tetrazol-5-yl)phenyl]benzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) to yield the trityl-protected olmesartan ethyl ester.

-

Saponification: Hydrolyze the ethyl ester of the trityl-protected intermediate using a base (e.g., NaOH) to obtain the corresponding carboxylic acid.

-

Esterification (Medoxomil addition): React the carboxylic acid with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one to introduce the medoxomil ester group.

-

Deprotection: Remove the trityl protecting group using an acid (e.g., acetic acid or H₂SO₄) to yield olmesartan medoxomil.

-

Purification: Purify the final product by recrystallization from a suitable solvent system (e.g., acetone/water).

Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Protocol:

-

Acid Hydrolysis: Dissolve olmesartan medoxomil in a solution of 1N HCl and reflux at 60°C for a specified period (e.g., 8 hours). Neutralize the solution before analysis.[1]

-

Base Hydrolysis: Dissolve olmesartan medoxomil in a solution of 1N NaOH and maintain at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[1]

-

Oxidative Degradation: Treat a solution of olmesartan medoxomil with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose solid olmesartan medoxomil to dry heat (e.g., 60°C).

-

Photolytic Degradation: Expose solid or dissolved olmesartan medoxomil to UV and visible light.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to identify and quantify the degradation products.

Experimental and Analytical Workflow

The identification and characterization of a novel related compound or impurity in a drug substance like olmesartan follows a systematic workflow.

Conclusion

This technical guide provides a foundational understanding of olmesartan and its related compounds, crucial for professionals in drug development and research. The provided data and protocols serve as a valuable resource for synthesis, characterization, and quality control. Further research into the pharmacological activities of the various related compounds could provide a more complete picture of their potential biological effects. The methodologies and workflows outlined herein are intended to support the continued development of safe and effective antihypertensive therapies.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. olmesartan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Antagonizing the angiotensin II subtype 1 receptor: a focus on olmesartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

An In-depth Technical Guide on the Mechanism of Action of Olmesartan Prodrugs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olmesartan, a potent and selective angiotensin II AT1 receptor antagonist, is a cornerstone in the management of hypertension. Due to its inherent low oral bioavailability, it is administered as an ester prodrug, most commonly olmesartan medoxomil. This technical guide provides a comprehensive examination of the bioactivation process of olmesartan prodrugs, the molecular mechanism of action of the active metabolite, and the experimental methodologies employed to characterize these processes. Quantitative pharmacokinetic and pharmacodynamic data are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding.

Introduction: The Rationale for Olmesartan Prodrugs

The therapeutic efficacy of olmesartan is predicated on its ability to antagonize the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS). However, the active form of the drug exhibits poor absorption from the gastrointestinal tract. To overcome this limitation, olmesartan is chemically modified into a more lipophilic ester prodrug, olmesartan medoxomil, which enhances its intestinal permeability and subsequent systemic availability.[1]

Bioactivation: From Prodrug to Active Moiety

Upon oral administration, olmesartan medoxomil is rapidly and completely hydrolyzed to its active metabolite, olmesartan.[2][3][4][5] This bioactivation is not dependent on the cytochrome P450 enzyme system, minimizing the potential for metabolic drug-drug interactions.[3][6][7] The hydrolysis of the ester linkage is catalyzed by several esterases present in the gut, liver, and blood.[8][9][10]

Key enzymes involved in the hydrolysis of olmesartan medoxomil include:

-

Carboxymethylenebutenolidase (CMBL) : Identified as a primary enzyme responsible for the bioactivation of olmesartan medoxomil in the human liver and intestine.[11][12][13][14]

-

Paraoxonase 1 (PON1) : This plasma esterase also contributes to the rapid conversion of the prodrug.[11]

-

Carboxylesterases (CES) : While CES1 is a major enzyme in the bioactivation of other prodrugs, its role in olmesartan medoxomil hydrolysis is considered less primary than CMBL.[12][13]

-

Human Serum Albumin (HSA) : Exhibits esterase-like activity and plays a significant role in the hydrolysis of olmesartan medoxomil in the serum.[15]

Caption: Bioactivation pathway of olmesartan medoxomil.

Molecular Mechanism of Action: AT1 Receptor Blockade

The active metabolite, olmesartan, is a potent, selective, and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[3] Angiotensin II, the primary effector of the RAAS, mediates its physiological effects, including vasoconstriction, aldosterone secretion, and cellular growth, through the AT1 receptor.[16][17] Olmesartan exhibits a significantly higher affinity for the AT1 receptor over the AT2 receptor, with some reports suggesting a 12,500-fold greater affinity for AT1.[7] By blocking the binding of angiotensin II to the AT1 receptor, olmesartan effectively inhibits these pressor effects, leading to vasodilation and a reduction in blood pressure.[2][16]

Caption: Olmesartan's antagonism of the RAAS signaling pathway.

Downstream of AT1 receptor binding, angiotensin II activates several intracellular signaling cascades, including the Src and mitogen-activated protein kinase (MAPK) pathways, which are implicated in vascular smooth muscle cell migration and proliferation.[18] Olmesartan has been shown to inhibit angiotensin II-induced activation of ERK1/2 and JNK, thereby potentially mitigating vascular remodeling.[18] Furthermore, olmesartan can modulate the RhoA/Rho kinase (ROCK) pathway, which is involved in cardiovascular and renal remodeling.[19]

Quantitative Data Summary

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for olmesartan following the administration of its prodrugs.

| Parameter | Olmesartan Medoxomil | Olmesartan Cilexetil | Candesartan Cilexetil | Azilsartan Medoxomil |

| Absolute Bioavailability (%) | 26 - 28.6[4][20][21] | Data not available | ~15 | ~60 |

| Time to Peak Plasma Conc. (Tmax) (h) | 1.4 - 2.8[4] | Data not available | 3 - 4 | 1.5 - 3 |

| Elimination Half-life (t½) (h) | 10 - 15[20] | Data not available | ~9 | ~11 |

| AT1 Receptor Affinity (IC50, nM) | 4.4 - 23.9[22] | Data not available | Data not available | Data not available |

| Primary Bioactivating Enzyme(s) | CMBL, PON1, HSA[11][12][13][14][15] | CES1[12][13] | CES1[12][13] | CMBL[12][13] |

Experimental Protocols

In Vitro Prodrug Bioconversion Assay

Objective: To determine the rate and extent of hydrolysis of an olmesartan prodrug to its active metabolite in a biological matrix.

Methodology:

Caption: Experimental workflow for in vitro prodrug bioconversion.

-

Preparation of Reagents: Prepare stock solutions of the olmesartan prodrug and the active metabolite, olmesartan, in a suitable organic solvent. The biological matrix (e.g., rat plasma, human liver microsomes) is thawed and kept on ice.[23][24]

-

Incubation: The reaction is initiated by adding the prodrug stock solution to the pre-warmed biological matrix in a temperature-controlled water bath (37°C).[23][24]

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is withdrawn.[23]

-

Reaction Quenching: The enzymatic reaction in the aliquot is immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[25]

-

Sample Processing: The quenched samples are vortexed and centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte, is collected for analysis.

-

LC-MS/MS Analysis: The concentrations of the remaining prodrug and the formed olmesartan in the supernatant are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[24][25]

-

Data Analysis: The rate of disappearance of the prodrug and the rate of appearance of the active metabolite are plotted against time to determine the hydrolysis kinetics.

AT1 Receptor Binding Assay

Objective: To determine the binding affinity of olmesartan for the AT1 receptor.

Methodology:

Caption: Workflow for an AT1 receptor binding assay.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human AT1 receptor (e.g., CHO-hAT1 cells).[26]

-

Saturation Binding Assay:

-

Cell membranes are incubated with increasing concentrations of a radiolabeled antagonist, such as [3H]olmesartan.[22][26]

-

Parallel incubations are performed in the presence of a high concentration of an unlabeled competitor (e.g., unlabeled olmesartan or candesartan) to determine non-specific binding.[22][26]

-

-

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (olmesartan).[26]

-

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium at a controlled temperature (e.g., 37°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.[22][26]

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.

-

Data Analysis:

-

For saturation binding, specific binding is calculated by subtracting non-specific from total binding. The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.

-

For competition binding, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

-

Conclusion

The clinical success of olmesartan is a testament to the effective application of prodrug design to overcome pharmacokinetic challenges. Olmesartan medoxomil undergoes efficient and rapid bioactivation via a suite of esterases to yield the active antagonist, olmesartan. This active moiety then exerts its therapeutic effect through potent and selective blockade of the AT1 receptor, thereby inhibiting the detrimental cardiovascular effects of the renin-angiotensin-aldosterone system. A thorough understanding of these mechanisms, supported by robust experimental characterization as outlined in this guide, is crucial for the ongoing development of novel and improved cardiovascular therapeutics.

References

- 1. Conversion of Olmesartan to Olmesartan Medoxomil, A Prodrug that Improves Intestinal Absorption, Confers Substrate Recognition by OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 3. Clinical and experimental aspects of olmesartan medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]

- 5. Olmesartan medoxomil: current status of its use in monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical efficacy of olmesartan medoxomil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Olmesartan: 360-degree Perspectives Befitting an Angiotensin Receptor Blocker [japi.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is Olmesartan Medoxomil used for? [synapse.patsnap.com]

- 17. Effect of angiotensin receptor blockade on endothelial function: focus on olmesartan medoxomil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Olmesartan inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The blocking of angiotensin II type 1 receptor and RhoA/Rho kinase activity in hypertensive patients: Effect of olmesartan medoxomil and implication with cardiovascular-renal remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structural Basis for Ligand Recognition and Functional Selectivity at Angiotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel amides and esters prodrugs of olmesartan: Synthesis, bioconversion, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Olmesartan Ethyl Ester: A Technical Guide for the Research Professional

An In-depth Technical Guide on Olmesartan Ethyl Ester as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in the synthesis of Olmesartan Medoxomil, a potent and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension.[1][2] While not the pharmacologically active agent, its purity and chemical characteristics are critical for the successful synthesis of the final drug product. This technical guide provides a comprehensive overview of this compound from a research and development perspective. It details the mechanism of action of its active form, Olmesartan, and provides in-depth experimental protocols for key assays relevant to the study of angiotensin II receptor blockers. Furthermore, this guide presents available quantitative data for Olmesartan and its prodrug, Olmesartan Medoxomil, and includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biochemical environment.

Introduction

Olmesartan Medoxomil is a prodrug that undergoes rapid and complete hydrolysis of the ester moiety in the gastrointestinal tract to its active metabolite, Olmesartan (RNH-6270).[3][4][5] Olmesartan is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a binding affinity over 12,500 times greater for the AT1 receptor than for the AT2 receptor.[6][7] This selective blockade of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[6] this compound is a crucial precursor in the manufacturing of Olmesartan Medoxomil.[8][9] As such, its synthesis, purification, and characterization are of significant interest to medicinal and process chemists. While this compound itself is not the primary focus of pharmacological studies, its role as a synthetic intermediate and potential impurity necessitates its availability as a reference standard for analytical method development, validation, and quality control of the final active pharmaceutical ingredient.[2][10][11]

Mechanism of Action of Olmesartan

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[2][12] This binding initiates a signaling cascade that results in vasoconstriction, aldosterone release, and sodium and water retention, all of which contribute to an increase in blood pressure.[12]

Olmesartan, the active metabolite of Olmesartan Medoxomil, acts as a competitive and insurmountable antagonist at the AT1 receptor.[3][13] Its high affinity and slow dissociation from the receptor lead to a potent and long-lasting inhibition of angiotensin II-induced pressor responses.[3][13] This blockade of the RAAS results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[12]

Beyond its primary antihypertensive effect, Olmesartan has been shown to modulate other signaling pathways, contributing to its organ-protective effects. Notably, Olmesartan has been demonstrated to activate the PI3K/Akt/eNOS signaling pathway in endothelial cells, which is associated with improved endothelial function.[14][15] Additionally, it has been shown to inhibit angiotensin II-induced migration of vascular smooth muscle cells through the Src and mitogen-activated protein kinase (MAPK) pathways.[16]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by Olmesartan.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of Olmesartan.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 144689-23-6 | SynZeal [synzeal.com]

- 3. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo pharmacology of olmesartan medoxomil, an angiotensin II type AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. benchchem.com [benchchem.com]

- 9. Angiotensin II activation of focal adhesion kinase and pp60c-Src in relation to mitogen-activated protein kinases in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. Olmesartan Impurities | SynZeal [synzeal.com]

- 12. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Angiotensin II activates MAPK and stimulates growth of human pulmonary artery smooth muscle via AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. revvity.com [revvity.com]

A Comprehensive Guide to the Synthesis and Characterization of Olmesartan Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of impurities associated with Olmesartan Medoxomil, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[1][2][3] This document details the formation, synthesis, and analytical characterization of known process-related and degradation impurities of Olmesartan, offering a valuable resource for professionals in the pharmaceutical industry.

Introduction to Olmesartan and its Impurities

Olmesartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, olmesartan.[4] During its synthesis and storage, various impurities can arise.[5] These can be broadly categorized as process-related impurities, which originate from the manufacturing process, and degradation products, which form due to the decomposition of the drug substance under various environmental conditions.[3] The International Conference on Harmonisation (ICH) guidelines necessitate the identification, quantification, and control of any impurity present at a level of 0.10% or greater.[1][2]

Process-Related Impurities

Several impurities have been identified as originating from the synthetic route of olmesartan medoxomil. These include olmesartan acid, acetyl derivatives, and by-products from alkylation and other key reaction steps.

Key Process-Related Impurities:

-

Olmesartan Acid: This impurity is formed by the hydrolysis of the medoxomil ester of olmesartan.[2]

-

4-Acetyl Olmesartan and 5-Acetyl Olmesartan: These impurities are process-related by-products.[2]

-

Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan: These have also been identified as process-related impurities during the development of olmesartan medoxomil.[1][6]

-

N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan: These are regioisomeric process-related impurities.[7][8]

-

Olmesartan Dimer Ester Impurity: This impurity can form through a dimerization process during synthesis or storage.[5]

Degradation Impurities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[3][4] Olmesartan has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[4][9]

Key Degradation Impurities:

-

Dehydro Olmesartan: This is a significant degradation product that can form under acidic and thermal stress, likely through the dehydration of the tertiary alcohol group on the imidazole side chain.[4]

-

Olmesartan Acid: As a hydrolysis product, olmesartan acid is also a prominent degradation impurity, particularly under basic conditions.[2]

Synthesis of Olmesartan Impurities

The synthesis of reference standards for identified impurities is crucial for their characterization and for the validation of analytical methods.

Synthetic Protocols:

Synthesis of Olmesartan Acid (Impurity 2): Olmesartan medoxomil is subjected to basic hydrolysis using sodium hydroxide in methanol at ambient temperature. Following the reaction, methanol is distilled off, and the aqueous layer is washed with ethyl acetate. The pH of the aqueous layer is then adjusted to 8.0-8.5 with 10% HCl solution to precipitate the olmesartan acid.[2]

Synthesis of 4-Acetyl Olmesartan (Impurity 3): The synthesis involves the alkylation of an intermediate with 4-chloromethyl-5-methyl-1,3-dioxolen-2-one, followed by the deprotection of the trityl group using acetic acid.[2]

Synthesis of 5-Acetyl Olmesartan (Impurity 4): This impurity is synthesized from an N-alkylated imidazole derivative, which undergoes a Grignard reaction with methyl magnesium chloride. The subsequent deprotection with acetic acid yields the 5-acetyl impurity.[2]

Synthesis of Dehydro Olmesartan (Impurity 5): The synthesis starts with the medoxomil ester derivative of an N-alkylated imidazole. Dehydration is achieved using p-toluenesulphonic acid in toluene under reflux conditions, followed by deprotection with acetic acid.[2]

Synthesis of N-1 and N-2-Medoxomil Impurities (9 and 10): Olmesartan acid is alkylated with an excess of medoxomil chloride in DMF in the presence of K2CO3 to yield a mixture of the N-1 and N-2 dimedoxomil compounds.[7]

Characterization of Olmesartan Impurities

A variety of analytical techniques are employed to identify, quantify, and characterize olmesartan impurities.

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common technique for the separation and quantification of olmesartan and its impurities.[10][11][12] A stability-indicating RP-HPLC method is crucial for separating all known impurities and degradation products from the active pharmaceutical ingredient.[3][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification of unknown impurities by providing molecular weight information.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques are essential for the structural elucidation of isolated impurities.[7]

Forced Degradation Studies:

Forced degradation studies are performed to assess the stability of olmesartan medoxomil and to generate its degradation products.[4]

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: A stock solution of olmesartan medoxomil (e.g., 1 mg/mL) is prepared in a suitable solvent like methanol.[3][4]

-

Acid Hydrolysis: The stock solution is treated with 1N HCl and refluxed at 60°C for a specified period (e.g., 8 hours). The solution is then cooled and neutralized with 1N NaOH.[4]

-

Base Hydrolysis: The stock solution is treated with 1N NaOH and heated at 60°C. After the specified time, the solution is cooled and neutralized with 1N HCl.[3][9]

-

Oxidative Degradation: The stock solution is treated with 3% hydrogen peroxide (H₂O₂) at room temperature.[3][9]

-

Thermal Degradation: The solid drug substance is exposed to heat (e.g., 60°C) in a hot air oven.[3][9]

-

Photolytic Degradation: The drug substance is exposed to light as per ICH Q1B guidelines.[9]

Data Presentation

Table 1: Summary of Key Olmesartan Impurities

| Impurity Name | Type | Method of Formation/Synthesis |

| Olmesartan Acid | Process-Related & Degradation | Hydrolysis of olmesartan medoxomil.[2] |

| 4-Acetyl Olmesartan | Process-Related | By-product of the synthesis process.[2] |

| 5-Acetyl Olmesartan | Process-Related | By-product of the synthesis process.[2] |

| Dehydro Olmesartan | Degradation | Dehydration under acidic/thermal stress.[2][4] |

| Isopropyl Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |

| Dimedoxomil Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |

| Dibiphenyl Olmesartan | Process-Related | By-product of the synthesis process.[1][6] |

| N-1/N-2 Dimedoxomil Derivatives | Process-Related | Regioisomeric by-products of alkylation.[7][8] |

| Olmesartan Dimer Ester | Process-Related | Dimerization during synthesis or storage.[5] |

Table 2: HPLC Method Parameters for Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5µm)[9][13] |

| Mobile Phase | Gradient mixture of a phosphate buffer and acetonitrile.[9][12] |

| Flow Rate | 1.0 mL/min[14] |

| Detection Wavelength | 225 nm or 260 nm[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 20 µL[3] |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 10. library.atmiya.net:8080 [library.atmiya.net:8080]

- 11. foundryjournal.net [foundryjournal.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. ijpsr.com [ijpsr.com]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Olmesartan Ethyl Ester

Introduction

Olmesartan medoxomil is an angiotensin II receptor blocker used to treat hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Olmesartan.[2] During the synthesis or storage of Olmesartan medoxomil, various impurities can arise, one of which can be Olmesartan Ethyl Ester. The presence and quantity of such impurities can significantly impact the quality, safety, and efficacy of the drug product.[1] Therefore, it is crucial to have a reliable analytical method to quantify these impurities.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of Olmesartan. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) guidelines, ensuring it is suitable for routine quality control analysis and stability studies.[3][4]

Experimental Protocols

1. Materials and Reagents

-

Olmesartan Medoxomil Reference Standard (Purity >99%)

-

This compound Reference Standard (Purity >99%)

-

HPLC grade acetonitrile and methanol were procured from Merck.[5][6]

-

Analytical grade potassium dihydrogen orthophosphate, orthophosphoric acid.[5]

-

HPLC grade water.

2. Instrumentation and Chromatographic Conditions A validated HPLC system with a PDA or UV detector was used.[1][5]

| Parameter | Condition |

| HPLC System | Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) detector or equivalent.[1] |

| Column | Hypersil GOLD C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[5][7] |

| Mobile Phase A | 20 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.[1][8] |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A gradient program can be optimized for better separation. |

| Flow Rate | 1.0 mL/min.[2][3][9][10] |

| Column Temperature | 30 °C.[5] |

| Detection Wavelength | 257 nm. |

| Injection Volume | 20 µL.[2] |

| Run Time | 25 minutes. |

3. Preparation of Solutions

-

Diluent: A mixture of acetonitrile and water in a 50:50 v/v ratio.

-

Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 100 µg/mL.

-

Standard Stock Solution (Olmesartan): Accurately weigh about 10 mg of Olmesartan Medoxomil reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a solution with a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to 150% of the specification limit for this compound.

-

Sample Preparation (Tablets): Weigh and finely powder 20 tablets.[5] Transfer a quantity of the powder equivalent to 40 mg of Olmesartan Medoxomil into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.[11] Make up the volume with the diluent, mix well, and filter the solution through a 0.45 µm nylon syringe filter before injection.[3][5]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and placebo components, was demonstrated. Forced degradation studies were conducted on Olmesartan Medoxomil to show separation of the main peak from any degradation products.[1][12] Stress conditions included acid hydrolysis (1N HCl), base hydrolysis (1N NaOH), oxidative (3% H₂O₂), thermal, and photolytic degradation.[1][2]

-

Linearity: The linearity was established by analyzing a series of concentrations of this compound. The correlation coefficient (r²) should be greater than 0.999.[5]

-

Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120%).[3]

-

Precision: The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) of the results should be less than 2.0%.[12]

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]

-

Robustness: The robustness of the method was assessed by introducing small, deliberate variations in chromatographic parameters such as flow rate, column temperature, and mobile phase pH.[12]

Data Presentation

Table 1: System Suitability Test Results

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 8500 |

| Resolution | ≥ 2.0 (between Olmesartan and this compound) | 3.5 |

| %RSD for replicate injections | ≤ 2.0% | 0.8% |

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 0.5 | 12500 |

| 1.0 | 25100 |

| 2.0 | 50300 |

| 4.0 | 100500 |

| 6.0 | 150800 |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery) Study Results

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 80% | 0.8 | 0.79 | 98.75 | 0.9 |

| 100% | 1.0 | 1.01 | 101.0 | 0.7 |

| 120% | 1.2 | 1.19 | 99.17 | 0.8 |

Table 4: Precision Study Results

| Study | % RSD (n=6) |

| Repeatability (Intra-day) | 0.65 |

| Intermediate Precision (Inter-day) | 1.20 |

Visualizations

Caption: Experimental workflow for HPLC quantification of this compound.

Caption: Logical workflow for a typical HPLC system suitability test.

The developed RP-HPLC method is simple, precise, accurate, and stability-indicating for the quantification of this compound in pharmaceutical dosage forms.[8][12] The validation results demonstrate that the method is suitable for its intended purpose and can be effectively used for routine quality control analysis and for monitoring the stability of Olmesartan Medoxomil products.[1][12]

References

- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. ijpsr.com [ijpsr.com]

- 4. Development and Validation of RP-HPLC Method for Simultaneous Estimation of Olmesartan and Hydrochlorothiazide in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]

- 5. pubs.vensel.org [pubs.vensel.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. mdpi.com [mdpi.com]

- 8. japer.in [japer.in]

- 9. ajpaonline.com [ajpaonline.com]

- 10. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpras.com [ijpras.com]

- 12. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

Application Notes and Protocols for the Purification of Trityl Olmesartan Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Trityl Olmesartan Ethyl Ester (TOEE), a key intermediate in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The information is compiled from various patented processes and research articles to offer comprehensive guidance on achieving high-purity TOEE suitable for further synthetic steps.

Introduction

Trityl this compound is synthesized via the N-alkylation of an imidazole ethyl ester derivative with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. The purity of this intermediate is crucial for the overall yield and purity of the final active pharmaceutical ingredient, Olmesartan Medoxomil. Various purification techniques have been developed to remove unreacted starting materials, byproducts, and process-related impurities. The most common methods involve chromatography and crystallization.

Impurity Profile

During the synthesis of TOEE, several impurities can be formed. A notable regioisomeric impurity is the N-3 isomer of TOEE, which has the same molecular mass and can be difficult to separate. Other process-related impurities may also be present and need to be removed to ensure the quality of the final product.

Purification Methodologies

Two primary methods for the purification of Trityl this compound are flash column chromatography and crystallization/recrystallization.

Flash Column Chromatography

Flash column chromatography is an effective method for achieving high purity of TOEE, although it may be less desirable for large-scale industrial production due to solvent consumption and time.

Experimental Protocol:

-

Slurry Preparation: Dissolve the crude Trityl this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.

-

Column Packing: Pack a flash chromatography column with silica gel, using a mixture of ethyl acetate and hexane as the eluent. A common ratio is 1:2 (ethyl acetate:hexane).

-

Loading: Load the prepared slurry onto the top of the silica gel column.

-

Elution: Elute the column with the ethyl acetate/hexane mixture.

-

Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Trityl this compound.

Workflow for Flash Column Chromatography:

Caption: Workflow for the purification of Trityl this compound by flash column chromatography.

Crystallization and Recrystallization

Crystallization is a more scalable and cost-effective method for purifying Trityl this compound. Various solvent systems have been reported to yield high-purity product.

Experimental Protocol 2.1: Crystallization from Diisopropyl Ether/Hexane/Ethyl Acetate

-

Dissolution: Dissolve the crude Trityl this compound in a suitable solvent mixture such as diisopropyl ether, hexane, and ethyl acetate. The exact ratios may need to be optimized based on the impurity profile of the crude material.

-

Heating (Optional): Gently heat the mixture to ensure complete dissolution.

-

Cooling: Slowly cool the solution to induce crystallization. The cooling rate can influence crystal size and purity.

-

Isolation: Isolate the crystals by filtration.

-

Washing: Wash the crystals with a cold solvent or a mixture of the crystallization solvents to remove residual impurities.

-

Drying: Dry the purified crystals under vacuum.

Experimental Protocol 2.2: Recrystallization from Acetone